molecular formula C18H18O5 B562659 Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate CAS No. 1076198-06-5

Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate

Cat. No.: B562659
CAS No.: 1076198-06-5
M. Wt: 314.337
InChI Key: XEKOBMBXJCOCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate typically involves the esterification of 2’-Hydroxy-4’-benzyloxybenzoic acid with ethyl acetate under acidic conditions . The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is isolated through distillation and further purified to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under acidic or basic conditions

Major Products

    Oxidation: 2’-Hydroxy-4’-benzyloxybenzoylacetone

    Reduction: Ethyl (2’-Hydroxy-4’-benzylbenzoyl)acetate

    Substitution: Various amides and esters depending on the nucleophile used

Mechanism of Action

The mechanism of action of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate can be compared with similar compounds such as:

Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-(2-hydroxy-4-phenylmethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-2-22-18(21)11-17(20)15-9-8-14(10-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,19H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOBMBXJCOCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652580
Record name Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-06-5
Record name Ethyl 2-hydroxy-β-oxo-4-(phenylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.